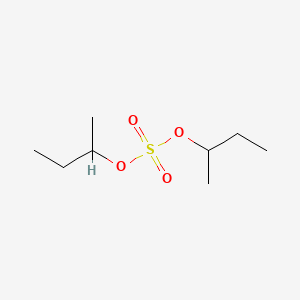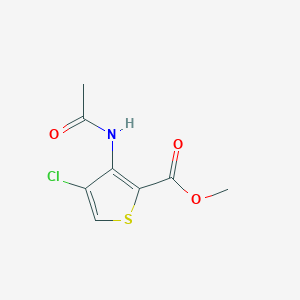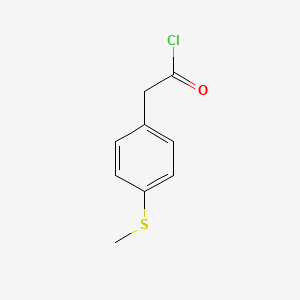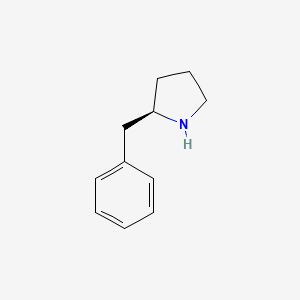
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Übersicht
Beschreibung
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is an organic compound with the molecular formula C13H24. It is a colorless, volatile oil with a boiling point of approximately 207.4°C . This compound is primarily used in the study of synthetic elastomers and natural rubber, particularly in the formation of cyclic oligomers during the copolymerization of isoprene with isobutylene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane can be synthesized through various organic reactions involving cyclohexane derivatives. One common method involves the alkylation of cyclohexane with isoprene under controlled conditions to introduce the isopropenyl group . The reaction typically requires a catalyst, such as aluminum chloride, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the isopropenyl group to an isopropyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, UV light.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Isopropyl derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane involves its interaction with specific molecular targets and pathways. In the context of polymer chemistry, the compound acts as a monomer that undergoes polymerization reactions to form cyclic oligomers. These reactions are facilitated by catalysts and specific reaction conditions that promote the formation of stable polymeric structures .
Vergleich Mit ähnlichen Verbindungen
2-Isopropenyl-1,1,5,5-tetramethylcyclohexane: This compound shares a similar structure but differs in the position of the isopropenyl group.
1,1,3,3-Tetramethyl-4-(1-methylethenyl)cyclohexane: Another structurally related compound with variations in the methyl group positions.
Uniqueness: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is unique due to its specific arrangement of methyl and isopropenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the study of synthetic elastomers and natural rubber .
Eigenschaften
IUPAC Name |
1,1,5,5-tetramethyl-2-prop-1-en-2-ylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-10(2)11-7-8-12(3,4)9-13(11,5)6/h11H,1,7-9H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUZZXPPXLFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(CC1(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017122 | |
| Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63251-38-7 | |
| Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)












